molecular formula C15H17NO3S2 B2517424 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 2034349-17-0

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2517424
CAS No.: 2034349-17-0
M. Wt: 323.43
InChI Key: SJSRLDHFQSZQPP-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a combination of a methylsulfonyl group attached to a phenyl ring and a thiophen-3-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonation of 4-methylphenyl to introduce the methylsulfonyl group, followed by coupling with thiophen-3-ylmethylamine to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the amide group produces amines.

Scientific Research Applications

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-(methylsulfonyl)phenyl)-N-(furan-3-ylmethyl)propanamide
  • 3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

Uniqueness

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of both the methylsulfonyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-21(18,19)14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-20-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRLDHFQSZQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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